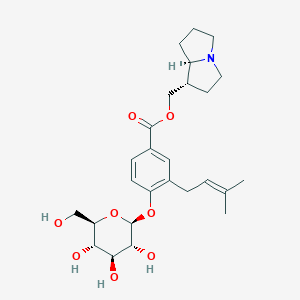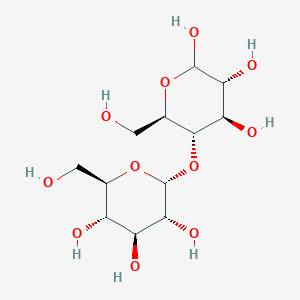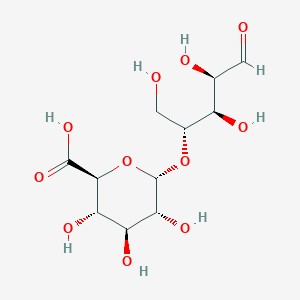
4-O-(Glucopyranosyluronic acid)xylose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-(Glucopyranosyluronic acid)xylose, commonly known as GX, is a complex polysaccharide that is found in the cell walls of various plants. This molecule has garnered interest in the scientific community due to its unique structure and potential applications in various fields. In
Wirkmechanismus
The mechanism of action of GX is not fully understood. However, it is believed that the molecule interacts with the cell membrane, leading to changes in the membrane structure and function. This interaction may also lead to the activation of various cellular signaling pathways, resulting in the modulation of cellular processes.
Biochemische Und Physiologische Effekte
GX has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that GX possesses antioxidant and anti-inflammatory properties. Additionally, GX has been shown to modulate the immune response and possess antimicrobial activity. In vivo studies have demonstrated that GX can improve glucose metabolism and possess anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using GX in lab experiments is its biocompatibility. This property makes it suitable for use in various biomedical applications. Additionally, GX possesses unique properties that make it an ideal candidate for the development of biomaterials. However, the use of GX in lab experiments is limited by its complex structure, which makes it difficult to synthesize and purify. Additionally, the high cost of production may limit its widespread use.
Zukünftige Richtungen
The potential applications of GX are vast, and there is still much to be explored in terms of its properties and applications. Some of the future directions for research on GX include the development of novel biomaterials, the exploration of its potential in drug delivery systems, and the investigation of its anti-tumor properties. Additionally, further research is needed to fully understand the mechanism of action of GX and its potential applications in various fields.
Conclusion
In conclusion, GX is a complex polysaccharide with unique properties that make it an ideal candidate for various applications. Its biocompatibility and ability to form gels and films make it suitable for use in various biomedical applications. Additionally, its antioxidant, anti-inflammatory, and anti-tumor properties make it a promising candidate for the development of novel therapeutics. However, further research is needed to fully understand the mechanism of action of GX and its potential applications in various fields.
Synthesemethoden
The synthesis of GX involves the extraction of the polysaccharide from plant cell walls. The process involves the use of various chemical and enzymatic methods, including acid hydrolysis, alkaline extraction, and enzymatic degradation. The resulting product is a mixture of various polysaccharides, including GX, which can be further purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
GX has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of GX is in the development of biomaterials. GX has been shown to possess unique properties that make it an ideal candidate for the development of biocompatible materials. Its ability to form gels and films makes it suitable for use in wound healing and drug delivery systems.
Eigenschaften
CAS-Nummer |
17913-27-8 |
|---|---|
Produktname |
4-O-(Glucopyranosyluronic acid)xylose |
Molekularformel |
C11H18O11 |
Molekulargewicht |
326.25 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C11H18O11/c12-1-3(14)5(15)4(2-13)21-11-8(18)6(16)7(17)9(22-11)10(19)20/h1,3-9,11,13-18H,2H2,(H,19,20)/t3-,4+,5+,6-,7-,8+,9-,11-/m0/s1 |
InChI-Schlüssel |
QMOUIIQCABQVBO-JFMKVQEESA-N |
Isomerische SMILES |
C([C@H]([C@@H]([C@H](C=O)O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O |
SMILES |
C(C(C(C(C=O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C=O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O |
Synonyme |
4-O-(alpha-D-glucopyranosyluronic acid)-D-xylose 4-O-(glucopyranosyluronic acid)xylose GA-4X |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B100903.png)
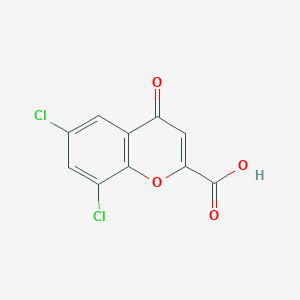
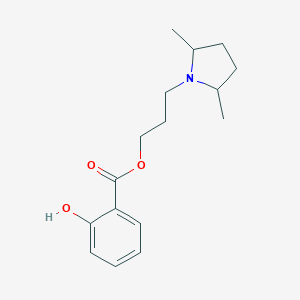
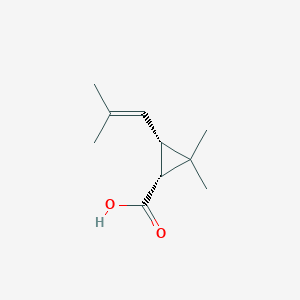
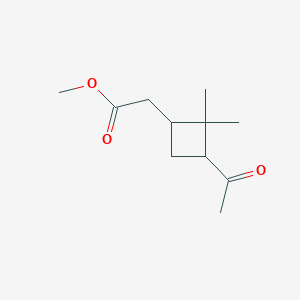
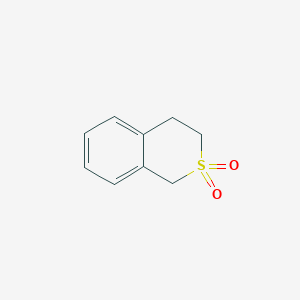
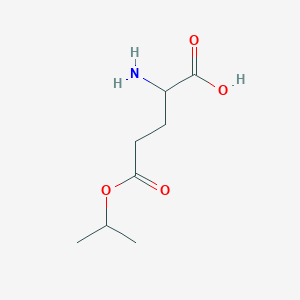
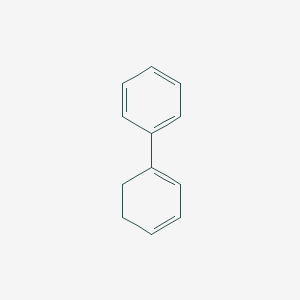
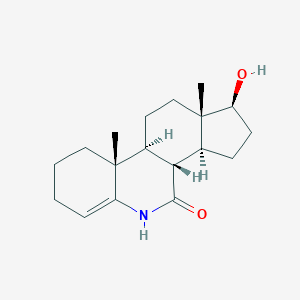
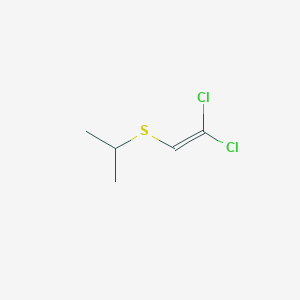
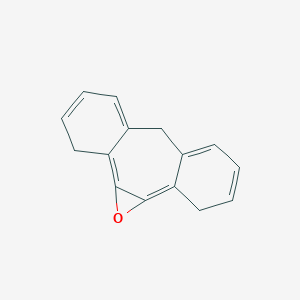
![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)
